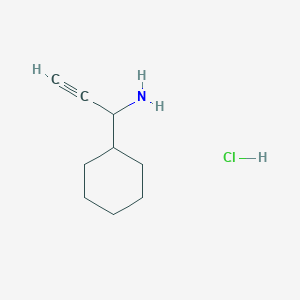

1-Cyclohexylprop-2-yn-1-amine;hydrochloride

描述

1-Cyclohexylprop-2-yn-1-amine hydrochloride (CAS: 64011-62-7) is a primary amine salt featuring a cyclohexyl group attached to a propargylamine backbone. Its molecular formula is C₉H₂₀ClN (molecular weight: 177.716 g/mol), and it exists as a hydrochloride salt to enhance stability and aqueous solubility . The compound lacks defined stereocenters, which simplifies synthesis but may complicate pharmacological specificity .

属性

IUPAC Name |

1-cyclohexylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h1,8-9H,3-7,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWCORHRJZIQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207432-76-5 | |

| Record name | 1-cyclohexylprop-2-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Cyclohexylprop-2-yn-1-amine;hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexylacetylene with ammonia in the presence of a suitable catalyst under controlled conditions. The reaction typically requires anhydrous conditions and a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions: 1-Cyclohexylprop-2-yn-1-amine;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions are typically performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: The oxidation of this compound can yield cyclohexanone derivatives.

Reduction: Reduction reactions can produce cyclohexylamine derivatives.

Substitution: Substitution reactions can lead to the formation of various alkylated cyclohexylamine derivatives.

科学研究应用

1-Cyclohexylprop-2-yn-1-amine;hydrochloride is widely used in scientific research due to its versatility as an intermediate. It finds applications in:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties in drug discovery.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

作用机制

The mechanism by which 1-cyclohexylprop-2-yn-1-amine;hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system being studied.

相似化合物的比较

Cyclohexyl-Containing Amines

- [1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride (CAS: 1390654-70-2): Molecular Formula: C₈H₁₆ClN (MW: 161.68 g/mol). It has one fewer carbon in the amine side chain, reducing steric bulk. Implications: The unsaturated ring may increase metabolic susceptibility compared to the saturated cyclohexyl group in the target compound .

- 1-Cyclohexylpropan-2-amine hydrochloride (CAS: Not explicitly stated): Structure: Similar backbone but lacks the propargyl (C≡C) group.

Cyclopropane-Based Amines

- Cyclopropanamine, 1-(2-fluorophenyl)-, hydrochloride (CAS: 1215107-57-5): Molecular Formula: C₉H₁₁ClFN (MW: 191.64 g/mol). Key Differences: Features a strained cyclopropane ring and a fluorophenyl substituent. The cyclopropane ring’s strain increases reactivity, which may limit stability compared to the target compound’s cyclohexyl group .

- 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride (CAS: 2138244-10-5): Molecular Formula: C₁₁H₁₃ClN₂O (MW: 224.69 g/mol). Key Differences: Incorporates a benzoxazole aromatic system, enabling π-π stacking interactions.

Ether-Modified Amines

- 1-Ethoxypropan-2-amine hydrochloride (CAS: 1185304-14-6): Molecular Formula: C₅H₁₄ClNO (MW: 147.63 g/mol). Key Differences: Contains an ethoxy group (–OCH₂CH₃) instead of a cyclohexyl group.

Piperidine Derivatives

- Piperidine hydrochloride (CAS: 6091-44-7):

- Molecular Formula : C₅H₁₂ClN (MW: 121.61 g/mol).

- Key Differences : A six-membered saturated amine ring (piperidine) instead of a cyclohexyl-propargylamine structure.

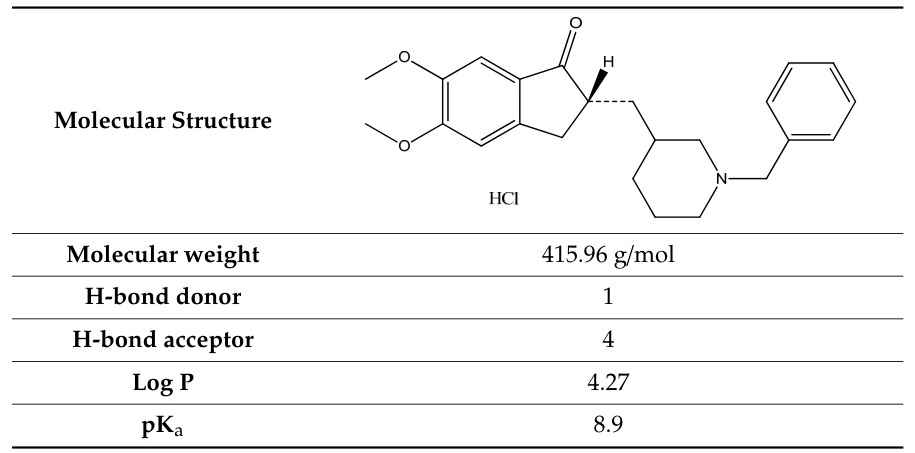

- Impact : The flexible piperidine ring is common in CNS drugs (e.g., donepezil hydrochloride ), but the target compound’s rigid propargyl group may offer unique steric advantages in target engagement .

Amidines and Other Functionalized Amines

- Benzamidine hydrochloride (CAS: 1670-14-0):

- Molecular Formula : C₇H₉ClN₂ (MW: 156.61 g/mol).

- Key Differences : Contains an amidine group (–C(NH₂)₂⁺) instead of a primary amine.

- Impact : The amidine group’s higher basicity (pKa ~11) enhances hydrogen-bonding capacity, making it suitable for protease inhibition. However, the target compound’s primary amine (pKa ~9–10) may offer milder reactivity and better selectivity .

Physicochemical and Pharmacokinetic Comparison

| Property | Target Compound | 1-(1-Cyclohexenyl)ethylamine HCl | 1-(2-Fluorophenyl)cyclopropanamine HCl | Benzamidine HCl |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 177.716 | 161.68 | 191.64 | 156.61 |

| Hydrogen Bond Donors | 2 | 1 | 2 | 2 |

| LogP (Predicted) | ~2.5 | ~2.1 | ~2.8 | ~1.2 |

| Solubility (Water) | High (HCl salt) | Moderate | High (HCl salt) | High (HCl salt) |

| Stereochemistry | Undefined | Defined | Defined | Defined |

生物活性

1-Cyclohexylprop-2-yn-1-amine; hydrochloride (CAS Number: 1207432-76-5) is an organic compound characterized by a cyclohexyl group and a propyne moiety. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The hydrochloride form enhances its solubility, making it suitable for various biological studies.

Chemical Structure and Properties

The molecular formula of 1-cyclohexylprop-2-yn-1-amine; hydrochloride is C₉H₁₃ClN. It features a primary amine functional group, which is critical for its biological activity. The unique structure allows for various interactions with biological systems, particularly through click chemistry reactions that facilitate bioconjugation processes.

Mechanisms of Biological Activity

1-Cyclohexylprop-2-yn-1-amine; hydrochloride exhibits biological activity primarily through its interaction with specific biological targets. The alkyne functionality enables the formation of stable adducts, which can be exploited in drug design and development.

Interaction with Biological Targets

Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Selective COX-2 inhibitors have been developed based on the structural characteristics of 1-cyclohexylprop-2-yn-1-amine; hydrochloride, suggesting its potential as an anti-inflammatory agent .

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It has been utilized in the amino-yne click reaction, which has seen rapid development since its introduction. This reaction is advantageous for synthesizing complex molecules due to its high yields and selectivity .

Case Study 1: Anti-inflammatory Potential

A study focused on the synthesis of selective COX inhibitors derived from 1-cyclohexylprop-2-yn-1-amine; hydrochloride demonstrated that modifications to the cyclohexyl or propynyl groups could enhance selectivity and potency against COX enzymes. This research highlights the compound's potential therapeutic applications in managing inflammatory diseases.

Case Study 2: Click Chemistry Applications

In another investigation, the use of 1-cyclohexylprop-2-yn-1-amine; hydrochloride in click chemistry was explored. The compound's ability to form stable adducts facilitated bioconjugation processes, making it valuable for developing targeted drug delivery systems .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to 1-cyclohexylprop-2-yn-1-amine; hydrochloride:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Pent-3-yn-1-amine hydrochloride | Linear alkyne structure | Simpler structure, primarily used in organic synthesis |

| Propargylamine hydrochloride | Shorter carbon chain with an alkyne | Commonly used in medicinal chemistry |

| N-Methyl-but-2-yn-1-amine hydrochloride | Methylated version of butyne amine | Exhibits different reactivity due to methyl substitution |

| (R)-N-(1-phenylpropan-2-yl)prop-2-yne | Contains a phenyl group | Potentially greater biological activity due to phenyl substitution |

The distinct arrangement of functional groups in 1-cyclohexylprop-2-yn-1-amino hydrochloride allows for unique reactivity patterns compared to its analogs, making it particularly valuable in both organic synthesis and therapeutic developments .

常见问题

Q. Optimization Strategies :

- Temperature control : Maintain 0–5°C during alkylation to minimize side reactions.

- Solvent selection : Use THF for improved solubility of intermediates.

- Yield enhancement : Purify via recrystallization (ethanol/ether) to achieve >85% purity .

How does the cyclohexyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to cyclopropyl analogs?

Advanced Research Question

The cyclohexyl group introduces steric hindrance and electronic effects:

- Steric effects : Bulkier cyclohexyl reduces reaction rates in SN2 mechanisms compared to cyclopropyl derivatives (e.g., 1-cyclopropylprop-2-yn-1-amine hydrochloride) due to restricted transition-state geometry .

- Electronic effects : The saturated cyclohexane ring donates electron density via hyperconjugation, slightly enhancing nucleophilicity at the amine site.

Experimental Validation : - Compare kinetic data with cyclopropyl analogs using NMR monitoring or HPLC .

What analytical techniques are critical for characterizing 1-cyclohexylprop-2-yn-1-amine hydrochloride?

Basic Research Question

- 1H/13C NMR : Confirm structural integrity (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, propargyl protons at δ 2.1–2.3 ppm) .

- FT-IR : Identify N–H stretches (~3200 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹) .

- Elemental Analysis : Verify Cl⁻ content (theoretical: ~19.2%) .

Advanced Tip : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from impurities .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

- Docking studies : Use software like AutoDock Vina to model binding affinity with enzymes (e.g., monoamine oxidases) based on cyclohexyl hydrophobicity and alkyne π-orbital interactions .

- MD simulations : Assess stability of ligand-receptor complexes in aqueous environments (AMBER/CHARMM force fields) .

Validation : Compare computational results with in vitro enzymatic assays (IC₅₀ values) .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (TLV: 2 mg/m³) .

- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

How does the compound’s stability vary under different pH conditions, and what degradation products form?

Advanced Research Question

- pH-dependent stability :

- Acidic conditions (pH < 3) : Stable due to protonated amine.

- Alkaline conditions (pH > 9) : Degrades via hydrolysis of the alkyne group to ketones .

Analytical Methods :

- Monitor degradation by LC-MS at pH 7.4 (simulated physiological conditions) .

What role does the hydrochloride salt form play in improving bioavailability for pharmacological studies?

Advanced Research Question

- Solubility enhancement : The hydrochloride salt increases aqueous solubility by >50% compared to the free base, facilitating in vivo absorption .

- Crystallinity : Salt formation improves thermal stability (TGA decomposition >200°C) .

How can contradictions in reported biological activity data be resolved?

Q. Methodological Approach

- Standardize assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls .

- Data normalization : Express activity as % inhibition relative to reference agonists/antagonists .

- Meta-analysis : Compare results across studies using tools like RevMan to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。